2-{[5-(2-fluorophenoxymethyl)-1,2-oxazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
2-{[5-(2-fluorophenoxymethyl)-1,2-oxazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a fluorophenyl group, and an isoindole-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(2-fluorophenoxymethyl)-1,2-oxazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the oxazole ring, followed by the introduction of the fluorophenyl group and the isoindole-dione moiety. Key steps may include:
Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as α-haloketones and amides.
Attachment of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions where a fluorophenyl halide reacts with a nucleophile.
Formation of the Isoindole-Dione Structure: This can be synthesized through cyclization reactions involving phthalic anhydride and amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(2-fluorophenoxymethyl)-1,2-oxazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides, nucleophiles, and bases are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
2-{[5-(2-fluorophenoxymethyl)-1,2-oxazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties may be exploited in the design of novel materials with specific electronic or optical characteristics.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-{[5-(2-fluorophenoxymethyl)-1,2-oxazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(2-chlorophenoxymethyl)-1,2-oxazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione
- 2-{[5-(2-bromophenoxymethyl)-1,2-oxazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione
Uniqueness
The presence of the fluorophenyl group in 2-{[5-(2-fluorophenoxymethyl)-1,2-oxazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione distinguishes it from its analogs. Fluorine atoms can significantly influence the compound’s reactivity, stability, and biological activity, making it unique compared to similar compounds with different halogen substitutions.
Properties
IUPAC Name |
2-[[5-[(2-fluorophenoxy)methyl]-1,2-oxazol-3-yl]methyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2O4/c20-16-7-3-4-8-17(16)25-11-13-9-12(21-26-13)10-22-18(23)14-5-1-2-6-15(14)19(22)24/h1-9H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMCGJWPSUOTAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NOC(=C3)COC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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